2-Phenylbenzo[cd]indole
Overview
Description
2-Phenylbenzo[cd]indole is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals The structure of this compound consists of a benzene ring fused to an indole moiety, with a phenyl group attached to the second position of the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylbenzo[cd]indole can be achieved through several methods. One common approach involves the cyclization of 2-alkynyl phenols and tosylanilines under copper-catalyzed conditions. This method is advantageous due to its mild reaction conditions and high yields . Another method involves the reaction of 1-halo-8-lithionaphthalenes with nitriles, which proceeds via an intramolecular aromatic nucleophilic substitution .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Copper-catalyzed cyclization is often preferred due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Phenylbenzo[cd]indole undergoes various chemical reactions, including:
Electrophilic Substitution: This compound is highly reactive towards electrophilic substitution reactions such as protonation, halogenation, alkylation, and acylation.
Metal-Catalyzed Functionalization: Recent advances have shown that this compound can undergo selective functionalization at different positions on the indole ring using transition metal catalysts.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include halogens, alkylating agents, and acylating agents. Transition metal catalysts such as palladium and copper are often employed to facilitate these reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation typically yields halogenated indoles, while alkylation and acylation produce alkylated and acylated derivatives, respectively.
Scientific Research Applications
2-Phenylbenzo[cd]indole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Phenylbenzo[cd]indole involves its interaction with various molecular targets and pathways. As a selective estrogen receptor modulator, it binds to estrogen receptors and modulates their activity, leading to various physiological effects . Additionally, its antimicrobial and anticancer activities are attributed to its ability to interfere with cellular processes and inhibit the growth of pathogens and cancer cells .
Comparison with Similar Compounds
2-Phenylbenzo[cd]indole can be compared with other similar compounds, such as:
Benzo[b]furans: These compounds also have a fused benzene ring but differ in the heterocyclic system.
The uniqueness of this compound lies in its specific structure, which allows for diverse chemical reactivity and a wide range of applications in various fields.
Properties
IUPAC Name |
2-phenylbenzo[cd]indole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N/c1-2-6-13(7-3-1)17-14-10-4-8-12-9-5-11-15(18-17)16(12)14/h1-11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVHWIRPQLKMZFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC4=C3C2=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90301573 | |
Record name | 2-phenylbenzo[cd]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90301573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40484-48-8 | |
Record name | 2-Phenylbenz[cd]indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40484-48-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 144435 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040484488 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC144435 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144435 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-phenylbenzo[cd]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90301573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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